molecular formula C9H18ClN3O B2963477 1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride CAS No. 957127-69-4

1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride

Cat. No.: B2963477
CAS No.: 957127-69-4
M. Wt: 219.71
InChI Key: XPWBWLWUEWHJMP-UHFFFAOYSA-N
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Description

1-[4-(Azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride is a piperazine-derived compound featuring an azetidine (4-membered saturated heterocycle) substituent at the 3-position of the piperazine ring, with an acetyl group at the 1-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(azetidin-3-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.ClH/c1-8(13)11-2-4-12(5-3-11)9-6-10-7-9;/h9-10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWBWLWUEWHJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride typically involves the reaction of azetidine derivatives with piperazine derivatives under specific conditions. One common method involves the use of azetidin-3-ylamine and piperazine in the presence of an appropriate solvent and catalyst . The reaction is usually carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and piperazine rings allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperazine-Ethanone Derivatives

Compound Name Substituent on Piperazine Salt Form Molecular Formula Molecular Weight (g/mol)
Target Compound Azetidin-3-yl Hydrochloride C9H17ClN4O* ~248.7 (calculated)
QD11 3-(4-Benzoylphenoxy)propyl Hydrogen oxalate C22H26N2O3·C2H2O4 366.46
QD15 3-(4-(4-Chlorobenzoyl)phenoxy)propyl None C22H25ClN2O3 400.90
S-61 4-(2-Tolyl)butyl + pyrrolidin-2-one Hydrochloride C19H28ClN3O 349.90
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one 3-Chlorophenyl Hydrochloride C12H14Cl2N2O 273.16
EST64454 (hydrochloride) 2-((1-(3,4-Difluorophenyl)pyrazol-3-yl)methoxy)ethyl Hydrochloride C18H23ClF2N4O2 400.85

Notes:

  • Chlorinated analogs (e.g., QD15, ) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Compound Name Melting Point (°C) Purity (UPLC/MS) LogP (Predicted) Solubility Profile
Target Compound Not reported Not reported ~1.2 (estimated) High (hydrochloride salt)
QD11 136.8–140.0 98.20% ~3.5 Moderate (oxalate salt)
QD15 123.9–126.7 100% ~4.1 Low (neutral form)
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one Not reported Not reported ~2.8 Low (hydrochloride salt)
EST64454 (hydrochloride) Not reported >95% ~2.3 High (hydrochloride salt)

Key Findings :

  • The hydrochloride salt of the target compound likely improves solubility compared to neutral forms (e.g., QD15) but may reduce logP compared to benzoyl-substituted analogs .
  • Azetidine’s smaller ring size may lower steric hindrance, enhancing receptor binding kinetics relative to bulkier groups like pyrrolidin-2-one (S-61) .

Key Insights :

  • Piperazine-ethanone derivatives exhibit diverse pharmacological profiles depending on substituents. For example: QD11’s benzoylphenoxy group confers histamine H3 receptor (H3R) antagonism and antioxidant activity . Chlorophenyl substituents () may favor σ-receptor interactions due to halogen bonding.
  • Synthetic yields vary significantly: QD4 (70%) vs. QD15 (37%), highlighting substituent-dependent reactivity .

Salt Form and Stability

Hydrochloride salts (target compound, ) generally offer better aqueous solubility and crystallinity compared to oxalate (QD11) or neutral forms. However, oxalate salts may provide slower release profiles in vivo .

Biological Activity

1-[4-(Azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride (CAS No. 957127-69-4) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article summarizes its synthesis, biological activity, and relevant research findings.

Molecular Characteristics

  • Molecular Formula: C₉H₁₈ClN₃O
  • Molecular Weight: 219.71 g/mol
  • Purity: ≥95%

Structural Representation

The compound features a piperazine ring substituted with an azetidine group, contributing to its unique biological profile.

Antitumor Activity

Research indicates that derivatives of piperazine compounds, including those similar to this compound, exhibit significant antitumor activity. For instance, studies have shown that certain piperazine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating cell cycle phases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In a series of studies focusing on related piperazine derivatives, it was found that these compounds demonstrated moderate to potent antibacterial and antifungal activities against several pathogenic strains .

The mechanisms underlying the biological activities of this compound involve:

  • Apoptosis Induction: Increased caspase activity has been associated with the anticancer effects of similar compounds.
  • Inhibition of Cell Proliferation: Compounds in this class often disrupt normal cell cycle progression, leading to growth arrest in cancer cells .

Study 1: Antitumor Activity

A study published in Heterocyclic Communications evaluated a series of piperazine derivatives for their cytotoxic effects on human tumor cell lines. The results indicated that certain modifications to the piperazine structure enhanced antitumor efficacy, suggesting that this compound may possess similar properties .

Study 2: Antimicrobial Efficacy

In another study focusing on the synthesis and biological evaluation of piperazine derivatives, compounds were tested against various bacterial strains. The results showed that modifications to the azetidine moiety significantly influenced antimicrobial potency, highlighting the potential application of this compound in treating infections caused by resistant bacteria .

Data Table: Biological Activities of Piperazine Derivatives

CompoundActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAntitumorMV4-11 (leukemia)5.0
Compound BAntibacterialStaphylococcus aureus10.0
Compound CAntifungalCandida albicans15.0

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-[4-(azetidin-3-yl)piperazin-1-yl]ethan-1-one hydrochloride in laboratory settings?

  • Methodological Answer :

  • Ventilation : Ensure adequate airflow using fume hoods during synthesis or handling to minimize inhalation risks .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as some analogs (e.g., piperazine derivatives) may cause irritation .
  • Spill Management : Use dry sand or alcohol-resistant foam for containment. Avoid water to prevent exothermic reactions with hydrochloride salts .
  • First Aid : For eye exposure, rinse with water for ≥15 minutes; for ingestion, administer activated charcoal under medical supervision .

Q. What synthetic routes are reported for piperazine-azetidine hybrids, and how can they be adapted for this compound?

  • Methodological Answer :

  • Core Strategy : React azetidine-3-amine with 1-(piperazin-1-yl)ethanone under alkaline conditions (e.g., K₂CO₃ in DMF) to form the piperazine-azetidine scaffold. Subsequent HCl treatment yields the hydrochloride salt .
  • Key Steps :
  • Coupling : Use EDCI/HOBt for amide bond formation between azetidine and piperazine precursors .
  • Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • LC/MS : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~267.2 g/mol) .
  • NMR : Assign peaks for azetidine (δ ~3.5–4.0 ppm) and piperazine (δ ~2.5–3.2 ppm) protons .

Advanced Research Questions

Q. How can researchers optimize reaction yields for analogs with similar piperazine-azetidine scaffolds?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
  • Catalysis : Introduce Pd-mediated cross-coupling for aryl-functionalized derivatives (e.g., pyridinyl substituents) .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 150 W) while maintaining yields >80% .

Q. How to address contradictions in reported stability data for hydrochloride salts of piperazine derivatives?

  • Methodological Answer :

  • Controlled Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) to compare degradation profiles .
  • pH Monitoring : Assess hydrolysis susceptibility by incubating the compound in buffers (pH 1–12) and analyzing via HPLC .
  • Counterion Effects : Compare hydrochloride salts with other salts (e.g., trifluoroacetate) to identify moisture-sensitive formulations .

Q. What computational tools can predict the environmental impact of this compound?

  • Methodological Answer :

  • QSAR Models : Use EPI Suite to estimate biodegradability (BIOWIN) and ecotoxicity (ECOSAR) .
  • Molecular Dynamics : Simulate soil mobility based on logP values (predicted ~1.2) and hydrogen-bonding capacity .
  • Metabolite Tracking : Employ Mass Frontier to identify potential toxic degradation products (e.g., chlorinated byproducts) .

Q. How does the azetidine ring’s conformation influence receptor binding in related bioactive compounds?

  • Methodological Answer :

  • Crystallography : Solve X-ray structures to compare chair vs. boat conformations of the piperazine ring .
  • Docking Studies : Use AutoDock Vina to model interactions with GPCRs (e.g., serotonin receptors) and quantify binding affinities .
  • SAR Analysis : Synthesize analogs with azetidine substitutions (e.g., methyl groups) and measure IC₅₀ shifts in functional assays .

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